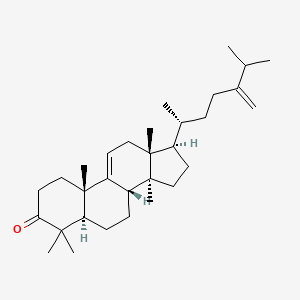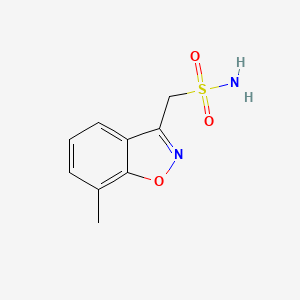
7-Methylzonisamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylzonisamide is a synthetic compound known for its diverse applications in various fields, including medicine and chemistry. This compound is a derivative of benzisoxazole, which is an aromatic organic compound containing a benzene-fused isoxazole ring structure .
Vorbereitungsmethoden
The synthesis of 7-Methylzonisamide typically involves the reaction of benzisoxazole derivatives with methanesulfonamide under specific conditions. The industrial production methods often include the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
7-Methylzonisamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
7-Methylzonisamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: It is used in the development of drugs for the treatment of neurological disorders, such as epilepsy.
Wirkmechanismus
The mechanism of action of 7-Methylzonisamide involves the inhibition of voltage-gated sodium and T-type calcium channels. This inhibition stabilizes neuronal membranes and reduces epileptiform activity, making it effective in the treatment of seizures .
Vergleich Mit ähnlichen Verbindungen
7-Methylzonisamide is unique due to its specific structure and mechanism of action. Similar compounds include:
1,2-Benzisoxazole-3-methanesulfonamide: A parent compound with similar properties but without the methyl group.
Acetazolamide: Another sulfonamide derivative used as an anticonvulsant.
Phenytoin: A widely used anticonvulsant with a different chemical structure but similar therapeutic effects.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
68936-38-9 |
|---|---|
Molekularformel |
C9H10N2O3S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
(7-methyl-1,2-benzoxazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-6-3-2-4-7-8(5-15(10,12)13)11-14-9(6)7/h2-4H,5H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
RILKHRRRBHYFSU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=NO2)CS(=O)(=O)N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=NO2)CS(=O)(=O)N |
Synonyme |
7-methylzonisamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


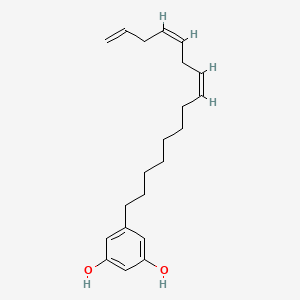

![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)
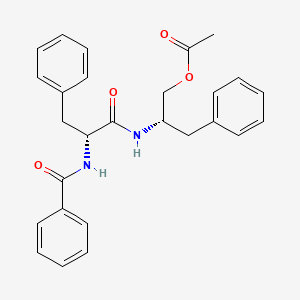
![(3R)-3-{[(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1253032.png)
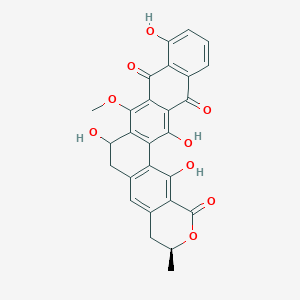
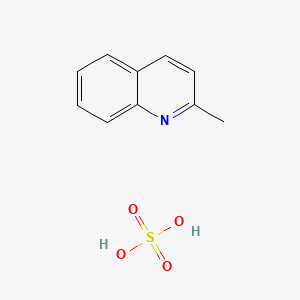
![(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1253037.png)
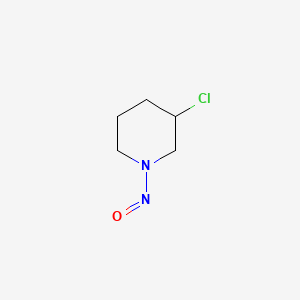
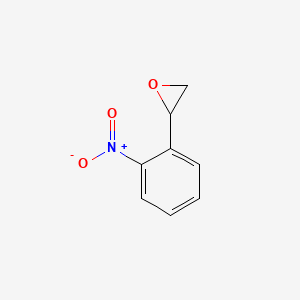
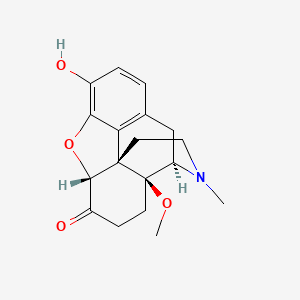
![[(1-Fluorovinyl)sulfonyl]benzene](/img/structure/B1253045.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-[(2-nitro-3-thiophenyl)thio]acetamide](/img/structure/B1253047.png)
